

# H-DL-Phe-OMe.HCl chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to H-DL-Phe-OMe.HCI

This guide provides a comprehensive overview of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCI), a hydrochloride salt of the methyl ester of racemic phenylalanine. It is a derivative of the essential amino acid phenylalanine and serves as a valuable building block in peptide synthesis and as a research compound in various biochemical and pharmaceutical studies.[1] This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

**H-DL-Phe-OMe.HCI** is composed of a central alpha-carbon bonded to an amino group (protonated as an ammonium chloride salt), a carboxyl group protected as a methyl ester, a hydrogen atom, and a benzyl side chain. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of H-DL-Phe-OMe.HCl



Property	Value	Source(s)
Synonyms	DL-Phenylalanine methyl ester HCl, Methyl 2-amino-3- phenylpropanoate hydrochloride	[2]
CAS Number	5619-07-8	[3]
Molecular Formula	C10H14CINO2	[3]
Molecular Weight	215.68 g/mol	[3]
Appearance	White to off-white solid crystalline powder	[3][4]
Melting Point	Approximately 162°C	[2]
Solubility	Soluble in DMSO (≥ 200 mg/mL), Ethanol, and Methanol	[3][4][5]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months	[3]

# Experimental Protocols Synthesis of H-DL-Phe-OMe.HCl from D-Phenylalanine Methyl Ester

A common method for preparing the DL-racemic mixture involves the base-catalyzed racemization of one of the pure enantiomers. The following protocol is adapted from established chemical synthesis procedures.[2]

#### Materials:

- D-phenylalanine methyl ester
- Methanol

#### Foundational & Exploratory





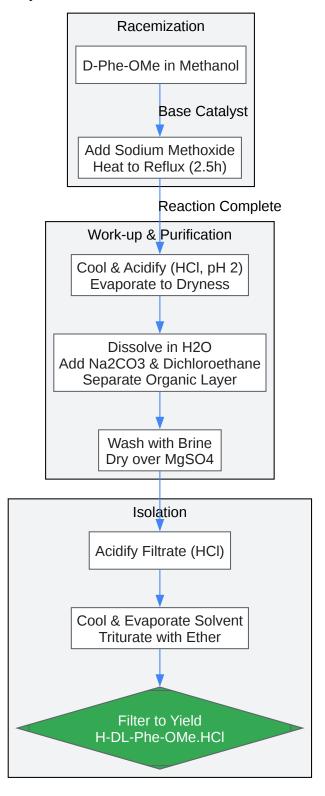
- Sodium methoxide
- · Concentrated hydrochloric acid
- Sodium carbonate
- 1,2-Dichloroethane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- · Diethyl ether

#### Procedure:

- Racemization: Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol. At room temperature, add 0.90 parts of sodium methoxide. Heat the mixture to reflux and maintain for approximately 2.5 hours.[2]
- Acidification and Evaporation: Cool the reaction mixture and acidify to a pH of 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness to obtain a crystalline residue.[2]
- Work-up and Extraction: Take up the residue in water and add sodium carbonate. Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter. Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[2]
- Filtration and Final Acidification: Filter the dried organic solution. Acidify the filtrate with hydrochloric acid, which will cause the product to begin precipitating.[2]
- Crystallization and Isolation: Cool the solution and remove the solvent under reduced pressure. Triturate the remaining material with diethyl ether. Filter the resulting solid to yield H-DL-Phe-OMe.HCI.[2]



#### Synthesis Workflow for H-DL-Phe-OMe.HCl



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A high-level workflow for the synthesis of **H-DL-Phe-OMe.HCI**.



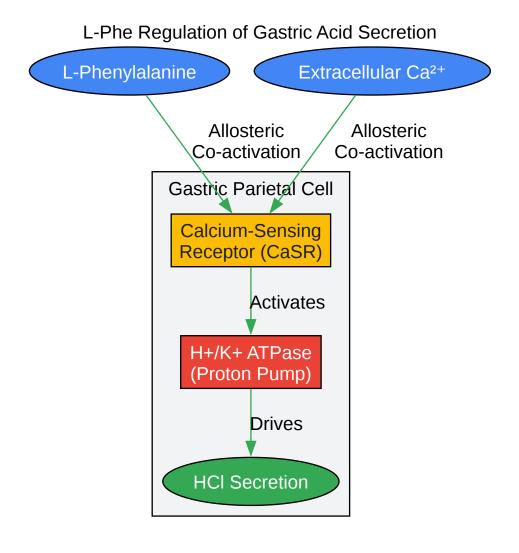
# **Biological Activity and Signaling Pathways**

Amino acids and their derivatives are recognized as biologically active molecules that can serve as supplements or therapeutic agents.[6][7] L-phenylalanine, the biologically active enantiomer in the racemic mixture, has been shown to modulate key physiological processes, particularly in the gastrointestinal tract, through the Calcium-Sensing Receptor (CaSR).

#### **Regulation of Gastric Acid Secretion**

L-phenylalanine acts as an allosteric modulator of the CaSR on gastric parietal cells. In the presence of physiological extracellular calcium (Ca<sup>2+</sup>), L-phenylalanine enhances the receptor's activity, stimulating H+/K+-ATPase. This leads to increased proton pumping and subsequent secretion of hydrochloric acid (HCl) into the gastric lumen.[8] This action is independent of traditional secretagogues like histamine or gastrin.[8] The D-isomer, D-phenylalanine, does not elicit this response.[8]





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L-Phe allosterically activates CaSR to stimulate gastric acid secretion.

#### **Stimulation of Gut Hormone Release**

In the duodenum, L-phenylalanine stimulates the release of key gut hormones, including cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[9][10] This effect is also mediated by the CaSR. Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade involving G-protein Gq, phospholipase C (PLC), and the subsequent generation of inositol 1,4,5-triphosphate (IP<sub>3</sub>) and activation of protein kinase C (PKC).[9] This pathway ultimately leads to the secretion of hormones that play crucial roles in satiety, glucose homeostasis, and appetite suppression.[9][10]



# L-Phe Induced Gut Hormone Release L-Phenylalanine (in gut lumen) Activates Enteroendocrine Cell **CaSR** Activates **Gq Protein** Activates Phospholipase C (PLC) Generates IP<sub>3</sub> **Activates PKC** IP<sub>3</sub>R & PKC Activation Triggers **Hormone Secretion** (GLP-1, CCK, etc.)

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CaSR-mediated signaling cascade for L-Phe-induced hormone release.



### **Spectroscopic Data Interpretation**

While specific experimental spectra for **H-DL-Phe-OMe.HCI** were not located in the initial search, the expected signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy can be predicted based on its known chemical structure. This is a common practice for structure verification.

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH<sub>3</sub>),
  multiplets for the aromatic protons of the phenyl ring, and signals corresponding to the αand β-protons of the amino acid backbone. The ammonium protons (-NH<sub>3</sub>+) may appear as
  a broad singlet.
- 13C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the  $\alpha$  and  $\beta$ -carbons, and the carbons of the aromatic ring (with four distinct signals due to symmetry).
- IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around 1735-1750 cm<sup>-1</sup>), C-O stretching, and characteristic bands for the aromatic ring.

For definitive analysis, experimental acquisition of spectra is required.[11]

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